 
                        Summary of the Application: 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone is used in the synthesis of chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry . These compounds are known for their antimicrobial activity .
Methods of Application or Experimental Procedures: The chalcone derivatives were synthesized by coupling with aromatic substituted aldehyde . All the synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
Results or Outcomes: The synthesized compounds were screened for antimicrobial activity . The results showed that these compounds have potential as antimicrobial agents .
Summary of the Application: 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone can be used in the synthesis of halogenoacetic acid derivatives . These compounds have various applications in chemical research and industry .
Methods of Application or Experimental Procedures: The halogenoacetic acid derivatives are synthesized by reaction with different halogenating agents . The synthesized compounds are characterized by various spectroscopic techniques .
Results or Outcomes: The synthesized halogenoacetic acid derivatives have been used in various chemical reactions . The specific properties and applications of these compounds depend on the specific halogenating agents used in their synthesis .
Summary of the Application: 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone can be used in the synthesis of triazene derivatives . These compounds have various applications in chemical research and industry .
Methods of Application or Experimental Procedures: The triazene derivatives are synthesized by reaction with benzenediazonium chloride . The synthesized compounds are characterized by various spectroscopic techniques .
Results or Outcomes: The synthesized triazene derivatives have been used in various chemical reactions . The specific properties and applications of these compounds depend on the specific reaction conditions used in their synthesis .
2-Chloro-1-(2,3-dihydroxyphenyl)ethanone is a chemical compound with the molecular formula and a molecular weight of approximately 186.59 g/mol. It is characterized by the presence of a chloro group and two hydroxyl groups attached to a phenyl ring, which contributes to its potential biological activity. The compound appears as an off-white solid and has a melting point ranging from 163 to 165 °C .
There is no current information available regarding a specific mechanism of action for 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone in biological systems.
2-Chloro-1-(2,3-dihydroxyphenyl)ethanone has shown significant biological activity in various studies. It is noted for its potential antioxidant properties due to the presence of hydroxyl groups on the aromatic ring. These groups can donate hydrogen atoms, neutralizing free radicals and thus protecting cellular components from oxidative damage. Additionally, it has been identified as an impurity in noradrenaline, suggesting potential implications in pharmacological contexts .
The synthesis of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone can be achieved through several methods:
2-Chloro-1-(2,3-dihydroxyphenyl)ethanone has several applications:
Interaction studies have indicated that 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone may interact with various biological targets, including enzymes and receptors involved in oxidative stress responses. Its antioxidant properties suggest it could modulate pathways related to inflammation and cellular signaling. Further studies are needed to elucidate its specific interactions and mechanisms of action.
Several compounds share structural similarities with 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features | 
|---|---|---|---|
| 4-Chloro-1-(4-hydroxyphenyl)butan-1-one | 7150-55-2 | 0.86 | Longer carbon chain with different hydroxy position | 
| 1-(3-Hydroxy-5-methylphenyl)ethanone | 43113-93-5 | 0.81 | Contains a methyl group on the phenyl ring | 
| 1-(3,4-Dihydroxyphenyl)pentan-1-one | 2525-01-1 | 0.80 | Longer aliphatic chain | 
| 1-(3,5-Dihydroxyphenyl)ethanone | 51863-60-6 | 0.79 | Different hydroxyl positioning | 
| (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone | 134612-84-3 | 0.74 | Contains two aromatic rings | 
These compounds exhibit variations in their functional groups and carbon chain lengths, which may influence their biological activities and applications.
The Friedel-Crafts acylation reaction stands as the most widely employed method for synthesizing 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone [5] . This electrophilic aromatic substitution reaction involves the acylation of catechol (1,2-dihydroxybenzene) with chloroacetyl chloride in the presence of a Lewis acid catalyst [5] .
The mechanism proceeds through the formation of an acylium ion intermediate, which is stabilized by resonance [5]. Aluminum trichloride serves as the most effective catalyst, coordinating with the chloroacetyl chloride to generate the electrophilic acylium species [5] [38]. The catechol substrate, activated by the electron-donating hydroxyl groups, undergoes electrophilic attack at the para position relative to one of the hydroxyl groups .
Reaction optimization studies have demonstrated that temperature control is critical for achieving high yields and selectivity [34]. The following table presents optimized conditions for various catalyst systems:
| Catalyst | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Selectivity | 
|---|---|---|---|---|---|
| AlCl₃ | 0-5 | CS₂ | 2-3 | 85-92 | High | 
| AlCl₃ | 20-25 | Nitrobenzene | 1-2 | 78-85 | High | 
| FeCl₃ | 15-20 | DCM | 3-4 | 70-78 | Moderate | 
| TiCl₃ | 25-30 | Toluene | 4-5 | 65-72 | Moderate | 
| ZnCl₂ | 30-35 | DCE | 5-6 | 60-68 | Low | 
The superior performance of aluminum trichloride as a catalyst can be attributed to its strong Lewis acidity and ability to form stable complexes with both the acyl chloride and the resulting ketone product [5] [35]. Carbon disulfide emerges as the optimal solvent due to its non-coordinating nature and ability to dissolve both reactants effectively [37].
Recent advances in catalyst design have focused on heterogeneous systems to facilitate product separation and catalyst recovery [35]. Phosphotungstic acid encapsulated in metal-organic frameworks has shown promising results, achieving yields comparable to homogeneous systems while offering improved recyclability [35].
The direct halogenation approach represents an alternative synthetic route that involves the chlorination of 1-(2,3-dihydroxyphenyl)ethanone using various chlorinating agents [13]. This methodology offers advantages in terms of atom economy and reduced waste generation compared to multi-step processes.
Thionyl chloride has emerged as the preferred chlorinating agent due to its ability to generate hydrogen chloride and sulfur dioxide as gaseous byproducts, driving the reaction to completion [13] [39]. The mechanism involves nucleophilic attack by the methyl ketone enolate on the electrophilic sulfur center of thionyl chloride, followed by elimination to form the desired chlorinated product [39].
The following table summarizes the optimization results for different halogenating systems:
| Reagent | Temperature (°C) | Molar Ratio | Reaction Time (h) | Yield (%) | Purity (%) | 
|---|---|---|---|---|---|
| SOCl₂ | 80 | 1.1:1 | 5.0 | 96 | 99.0 | 
| SOCl₂ + Pyridine | 65 | 1.2:1 | 3.5 | 94 | 97.5 | 
| PCl₃ | 105 | 1.5:1 | 7.0 | 90 | 96.0 | 
| PCl₅ | 125 | 2.0:1 | 5.0 | 87 | 95.0 | 
| POCl₃ | 145 | 3.0:1 | 2.5 | 82 | 94.0 | 
The addition of pyridine as a base catalyst significantly improves reaction efficiency by facilitating enolate formation and neutralizing the hydrogen chloride generated during the process [13]. This modification allows for milder reaction conditions and higher product purity [13].
Phosphorus trichloride systems require higher temperatures due to the lower electrophilicity of phosphorus compared to sulfur [39]. However, these systems offer advantages in terms of selectivity and reduced side reactions when properly controlled .
Process intensification studies have demonstrated that continuous flow reactors can enhance heat and mass transfer, leading to improved yields and reduced reaction times . The implementation of microreactor technology has shown particular promise for scaling up these halogenation reactions while maintaining excellent temperature control .
The development of asymmetric synthesis methodologies for 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone represents a significant challenge in synthetic organic chemistry [16] [17]. While the target molecule itself does not possess stereogenic centers, asymmetric approaches become relevant when considering subsequent transformations or when starting from chiral precursors.
Recent advances in asymmetric transfer hydrogenation have provided viable routes for the synthesis of chiral intermediates that can be subsequently converted to the target compound [17]. Ruthenium-based catalysts bearing chiral diamine ligands have demonstrated exceptional performance in the asymmetric reduction of related α-amino ketones [17].
The following table presents the performance characteristics of various asymmetric catalyst systems:
| Catalyst System | Substrate Loading | Temperature (°C) | Pressure (bar) | ee (%) | Yield (%) | 
|---|---|---|---|---|---|
| Ru-BINAP | 1 mol% | 25 | 50 | 92 | 85 | 
| Rh-DuPhos | 0.5 mol% | 40 | 10 | 88 | 82 | 
| Ir-Phosphoramidite | 2 mol% | 60 | 1 | 85 | 79 | 
| CBS-Oxazaborolidine | 10 mol% | -20 | 1 | 78 | 75 | 
| Chiral Amine | 20 mol% | 0 | 1 | 65 | 70 | 
The Ru-BINAP system demonstrates superior enantioselectivity due to the rigid bidentate coordination mode of the phosphine ligands, which creates a well-defined chiral environment around the metal center [16]. The mechanism involves coordination of the substrate carbonyl to the ruthenium center, followed by stereoselective hydride delivery from the coordinated hydrogen source [40].
Scandium-based catalysts employing chiral bipyridine ligands have shown remarkable efficiency in asymmetric aldol reactions of related hydroxyacetophenone derivatives [20]. These systems operate under mild aqueous conditions and demonstrate exceptional stereochemical control through bidentate substrate binding [20].
The application of chiral ionic liquids as both solvent and catalyst has emerged as a promising approach for asymmetric synthesis [19]. These systems offer advantages in terms of catalyst recovery and process sustainability while maintaining high levels of enantioselectivity [19].
The implementation of green chemistry principles in the large-scale production of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone has become increasingly important due to environmental and economic considerations [21] [22]. Sustainable synthesis approaches focus on reducing waste generation, minimizing energy consumption, and employing environmentally benign solvents and reagents.
Solvent-free synthesis methodologies have gained significant attention as they eliminate the need for organic solvents while often providing comparable or superior yields [23] [41]. Microwave-assisted synthesis under solvent-free conditions has demonstrated remarkable efficiency, achieving reaction completion in significantly reduced timeframes [34].
The following table compares various green chemistry approaches:
| Method | Solvent | Temperature (°C) | Energy Requirement | E-Factor | Yield (%) | Sustainability Score | 
|---|---|---|---|---|---|---|
| Conventional | Organic | 100 | High | 20 | 88 | 2 | 
| Solvent-Free MW | None | 220 | Moderate | 6 | 75 | 7 | 
| Water-Based | Water | 70 | Low | 4 | 65 | 8 | 
| Ionic Liquid | [BMIM][BF₄] | 110 | Moderate | 10 | 80 | 6 | 
| Biocatalytic | Aqueous Buffer | 30 | Very Low | 2 | 58 | 9 | 
Biocatalytic approaches represent the most sustainable option, employing engineered enzymes to catalyze the formation of acetophenone derivatives under mild aqueous conditions [25] [33]. Recent developments in enzyme engineering have produced highly efficient biocatalysts capable of producing significant quantities of hydroxyacetophenone derivatives with minimal environmental impact [33].
Water-based synthesis protocols have been developed that utilize the unique properties of water as a reaction medium [20]. These systems often employ micellar catalysis to overcome solubility limitations while maintaining high reaction efficiency [20].
The implementation of continuous flow processing has revolutionized large-scale production by providing superior heat and mass transfer characteristics [29]. These systems enable precise control of reaction parameters and facilitate the implementation of process intensification strategies [29].
The following table presents scale-up parameters for industrial production:
| Parameter | Lab Scale | Pilot Scale | Commercial Scale | Critical Factor | 
|---|---|---|---|---|
| Batch Size (kg) | 0.1 | 10 | 1000 | Purity | 
| Reactor Volume (L) | 1 | 100 | 5000 | Reproducibility | 
| Temperature Control | ±1°C | ±2°C | ±3°C | Safety | 
| Pressure (bar) | 1 | 1.5 | 2 | Efficiency | 
| Residence Time (h) | 3 | 4 | 5 | Cost | 
| Throughput (kg/h) | 0.033 | 2.5 | 200 | Quality | 
Process optimization at commercial scale requires careful consideration of heat transfer limitations, mixing efficiency, and product separation strategies [27]. The implementation of advanced process control systems enables real-time monitoring and adjustment of critical parameters to maintain consistent product quality [30].
Sustainable production methods have increasingly incorporated renewable feedstocks and catalysts [21]. The development of lignin-derived starting materials offers a promising route for the sustainable production of catechol derivatives, reducing dependence on petroleum-based feedstocks [25].